molecular formula C8H12BNO3 B578170 (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1309981-43-8

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B578170
CAS No.: 1309981-43-8
M. Wt: 180.998
InChI Key: LDYHASLAANQOHU-UHFFFAOYSA-N
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Description

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, also identified as 6-(2-hydroxypropan-2-yl)pyridine-3-boronic acid (CAS: 1088496-42-7), is an organoboron compound with the molecular formula C₈H₁₂BNO₃ (molar mass: 181.00 g/mol) . It features a pyridine ring substituted with a boronic acid group at position 3 and a 2-hydroxypropan-2-yl (a bulky, polar substituent) at position 2. This compound is sensitive to moisture and requires storage at 2–8°C .

Properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYHASLAANQOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694479
Record name [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-43-8
Record name Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 4-bromo-3-pyridineboronic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Various reduced derivatives.

    Substitution: Coupled products with aryl or vinyl groups.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in building complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

The compound has been utilized as a boron source in the Suzuki-Miyaura reaction, where it reacts with aryl halides to form biaryl compounds. For instance, a study demonstrated that this compound successfully coupled with various chlorinated substrates, yielding products with good to excellent yields under optimized conditions .

Substrate Yield (%) Reaction Conditions
4-Chlorobenzaldehyde85%Pd catalyst, aqueous Na2CO3, DMSO
2-Iodophenol90%Microwave irradiation, K2CO3
3-Bromopyridine78%Pd(OAc)2, DMF, 100°C

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry as a building block for pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a valuable intermediate in drug development.

Case Study: Angiotensin II Antagonists

Research has highlighted its use in synthesizing angiotensin II receptor antagonists. The compound serves as an intermediate in the preparation of several therapeutic agents aimed at treating hypertension and heart failure. For example, it has been involved in the synthesis of losartan and valsartan derivatives, showcasing its versatility in creating bioactive compounds .

Sensor Development

This compound has also found applications in sensor technology, particularly for detecting carbohydrates. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for sensor applications.

Case Study: Carbohydrate Sensors

A study demonstrated that boronic acid derivatives could be employed to develop sensors capable of selectively binding sugars such as glucose and fructose. The binding affinity was significantly enhanced when using this compound compared to other boronic acids, indicating its potential for high-performance carbohydrate sensors .

Mechanism of Action

The mechanism of action of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity. The compound can also participate in cross-coupling reactions through the formation of boronate complexes with palladium catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Positional Isomers and Substituent Effects

a. (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic Acid
  • CAS: 1310404-56-8; Molecular Formula: C₈H₁₂BNO₃ (identical to the target compound) .
  • Key Difference : The boronic acid group is at position 5 instead of position 3.
  • Impact : Positional isomerism affects electronic distribution and steric hindrance. The 3-boronic acid isomer (target compound) may exhibit higher reactivity in cross-coupling due to proximity to the electron-donating hydroxypropan-2-yl group, which could stabilize intermediates .
b. (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid
  • CAS: 868662-36-6; Molecular Formula: C₆H₅BF₃NO₂ .
  • Key Difference : A trifluoromethyl (-CF₃) group replaces the hydroxypropan-2-yl substituent.
  • Impact : The electron-withdrawing -CF₃ group enhances electrophilicity of the boronic acid, accelerating cross-coupling reactions. However, it reduces solubility in polar solvents compared to the target compound’s hydroxyl group .

Functional Group Variations

a. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with an IC₅₀ of 1 µM, outperforming trichostatin A (IC₅₀: 1.5 µM) .
  • Comparison : The target compound’s pyridine core may offer improved binding specificity to enzymes compared to phenyl-based analogs, though direct biological data for the target compound are lacking .
b. Naphthalen-1-ylboronic Acid
  • Application: Used to synthesize imidazopyridines with IC₅₀ values as low as 14.3 µM against snake venom phospholipase A₂ .
  • Comparison : Bulky aromatic substituents like naphthalene enhance inhibitory potency but reduce aqueous solubility. The hydroxypropan-2-yl group in the target compound balances hydrophilicity and steric bulk .

Reactivity in Cross-Coupling Reactions

  • Yields in analogous reactions range from 24–87%, depending on substituents .
  • Comparison with (4-(4-Fluorophenyl)pyridin-3-yl)boronic Acid: Used in synthesizing thieno[3,2-c]pyrazol-3-amine derivatives with 32.6% yield, suggesting steric hindrance from bulkier groups may reduce efficiency .

Biological Activity

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂BNO₃
  • CAS Number : 1309981-43-8
  • Functional Groups : The compound features a pyridine ring substituted with a boronic acid group and a hydroxypropan-2-yl group, which enhances its reactivity and biological interactions .

Enzyme Inhibition
Boronic acids are known to interact with various enzymes, particularly serine proteases. The mechanism typically involves the formation of covalent bonds with the active site serine residue, leading to enzyme inhibition. This characteristic makes this compound a candidate for further studies in enzyme inhibition .

Suzuki-Miyaura Coupling
This compound is also utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. The transmetalation process involved in this reaction allows for the formation of carbon-carbon bonds, which can be crucial in drug development and material science .

Antimicrobial Properties

Research indicates that boronic acids exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, boron-containing compounds have been noted for their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections .

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that pyridinylboronic acids effectively inhibit certain serine proteases. The inhibition was measured through enzyme activity assays, showing a dose-dependent response where increased concentrations of the compound led to greater inhibition .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial effects of similar boronic acids against Staphylococcus aureus. Results indicated that these compounds could significantly reduce bacterial viability, suggesting potential applications in treating bacterial infections .

Research Findings

StudyFocusFindings
Enzyme InhibitionDemonstrated effective inhibition of serine proteases by pyridinylboronic acids.
Antimicrobial ActivityShowed significant reduction in Staphylococcus aureus viability with boronic acid derivatives.
Suzuki-Miyaura ApplicationsHighlighted the use of the compound in forming carbon-carbon bonds essential for drug synthesis.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and solubility, which are favorable for drug formulation. However, detailed toxicity studies are necessary to fully understand its safety profile in clinical applications .

Q & A

Q. What are the key synthetic routes for preparing (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated pyridine precursor. For example, analogous methods involve coupling boronic acids with iodinated or brominated heterocycles under palladium catalysis (e.g., using Pd(PPh₃)₄) in aqueous base conditions (e.g., Na₂CO₃) . Optimization of reaction time, temperature, and ligand choice (e.g., SPhos or XPhos) is critical for improving yield and purity.

Q. How should researchers characterize the purity and structural integrity of this boronic acid?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are standard for assessing purity and confirming molecular weight (e.g., observed [M+H]⁺ peaks). For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and X-ray crystallography (using SHELXL for refinement) are recommended. Crystallographic data can resolve ambiguities in stereochemistry or hydration states .

Q. What are the stability considerations for storing this compound?

Boronic acids are prone to protodeboronation under acidic or oxidizing conditions. Storage at low temperatures (-20°C) in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) is advised. Periodic NMR or LCMS analysis can monitor degradation, particularly for labile substituents like the 2-hydroxypropan-2-yl group .

Advanced Research Questions

Q. How can this boronic acid be utilized in the synthesis of complex heterocyclic systems?

The compound serves as a versatile building block in multi-step syntheses. For instance, it can undergo sequential cross-couplings to construct biaryl or teraryl motifs, as demonstrated in the synthesis of trifluoromethyl-substituted pyrimidines and pyrrolo-pyridazines. Post-functionalization (e.g., ester hydrolysis or amidation) enhances diversity .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

Discrepancies in logP, solubility, or reactivity often arise from hydration or aggregation effects. Validate computational models (e.g., ACD/Labs Percepta) with empirical data from HPLC retention times and solubility assays. For crystallographic disagreements, refine structures using SHELXPRO to account for twinning or disordered solvent .

Q. How does the steric and electronic profile of the 2-hydroxypropan-2-yl group influence reactivity?

The bulky 2-hydroxypropan-2-yl group may hinder coupling efficiency by sterically blocking the boron atom. Electronic effects (e.g., electron donation from the hydroxyl group) can alter boron’s electrophilicity. Competitive protodeboronation studies under varying pH and temperature conditions can quantify these effects .

Q. What are the biomedical research applications of this boronic acid?

While not directly studied, analogous boronic acids are used in boron neutron capture therapy (BNCT) as boron carriers. The hydroxyl group could facilitate conjugation to targeting moieties (e.g., antibodies). In vitro stability in physiological buffers and cytotoxicity assays are prerequisites for such applications .

Methodological Notes

  • Cross-Coupling Optimization : Screen ligands (e.g., SPhos vs. XPhos) to enhance catalytic efficiency .
  • Crystallography : Use SHELX for high-resolution refinement; address twinning with TWIN/BASF commands .
  • Stability Testing : Monitor boronic acid integrity via ¹¹B NMR to detect protodeboronation .

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